![molecular formula C13H19NO B1386126 (Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine CAS No. 1019561-68-2](/img/structure/B1386126.png)
(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine
Overview
Description
Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine, or CPMPEA, is a cyclic amine compound with a wide range of applications in research and the pharmaceutical industry. It is primarily used as a synthetic intermediate in the production of pharmaceuticals and other compounds, as well as a research tool in laboratory experiments. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPMPEA.
Scientific Research Applications
CPMPEA has a wide range of applications in scientific research. It is often used as a research tool in laboratory experiments to study the biochemical and physiological effects of various compounds. Additionally, CPMPEA has been used in the synthesis of various pharmaceuticals, including antifungal and anti-inflammatory drugs. It has also been used as an intermediate in the synthesis of a variety of compounds, including dyes, pigments, and other organic compounds.
Mechanism of Action
The exact mechanism of action of CPMPEA is not well understood, but it is believed to act as an agonist of certain neurotransmitters, such as serotonin and dopamine. Additionally, it may act as an inhibitor of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMPEA are not well understood. However, it has been shown to have some effects on the central nervous system, including an increase in serotonin and dopamine levels, as well as an increase in heart rate and blood pressure. Additionally, it has been shown to have some effects on the immune system, including an increase in cytokine production and an increase in the production of certain antibodies.
Advantages and Limitations for Lab Experiments
CPMPEA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is widely available in both commercial and laboratory settings. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that CPMPEA is a relatively potent compound and should be handled with caution in the laboratory.
Future Directions
There are several potential future directions for the use of CPMPEA in research and the pharmaceutical industry. For example, further research could be conducted to better understand the biochemical and physiological effects of CPMPEA, as well as its mechanism of action. Additionally, CPMPEA could be used as an intermediate in the synthesis of novel compounds, such as dyes, pigments, and other organic compounds. Finally, CPMPEA could be used as a research tool in laboratory experiments to study the effects of various compounds on the central nervous system, immune system, and other physiological processes.
properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14-9-11-3-4-11)12-5-7-13(15-2)8-6-12/h5-8,10-11,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPZLKJIPQLUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





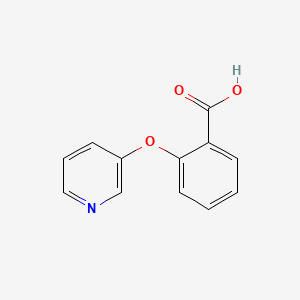
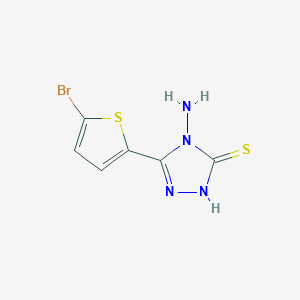

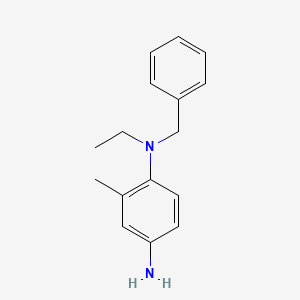
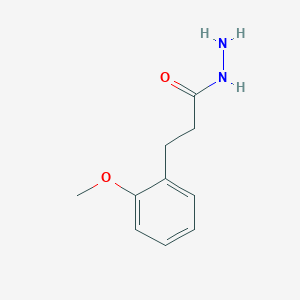

![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
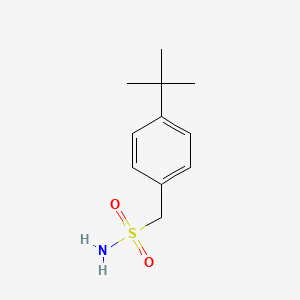
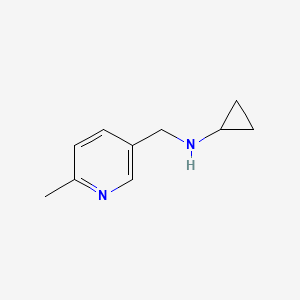
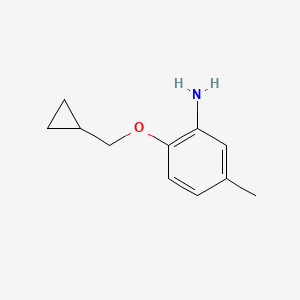
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
